Cox-1/2-IN-3

Description

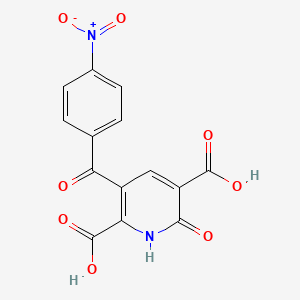

Structure

3D Structure

Properties

Molecular Formula |

C14H8N2O8 |

|---|---|

Molecular Weight |

332.22 g/mol |

IUPAC Name |

3-(4-nitrobenzoyl)-6-oxo-1H-pyridine-2,5-dicarboxylic acid |

InChI |

InChI=1S/C14H8N2O8/c17-11(6-1-3-7(4-2-6)16(23)24)8-5-9(13(19)20)12(18)15-10(8)14(21)22/h1-5H,(H,15,18)(H,19,20)(H,21,22) |

InChI Key |

WUIAXPBPALKDHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(NC(=O)C(=C2)C(=O)O)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Cox 1/2 in 3

Enzymatic Inhibition Profile and Selectivity against Cyclooxygenase Isoforms

The inhibitory activity of Cox-1/2-IN-3 against the primary cyclooxygenase isoforms, COX-1 and COX-2, is a critical determinant of its biological effects. The inducible COX-2 is primarily associated with inflammation and pain, while the constitutively expressed COX-1 is involved in homeostatic functions, including gastrointestinal protection and platelet aggregation.

Detailed in vitro enzymatic assays are essential to quantify the inhibitory potency of this compound. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Ki) provides a more absolute measure of the binding affinity between the inhibitor and the enzyme.

While specific IC50 and Ki values for this compound are not extensively documented in publicly available scientific literature, the compound is characterized as an inhibitor of both COX-1 and COX-2. For context, other known COX inhibitors exhibit a wide range of potencies. For instance, the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) is a potent inhibitor of both COX-1 and COX-2, with IC50 values in the nanomolar range. In contrast, celecoxib (B62257) is a selective COX-2 inhibitor, demonstrating a significantly lower IC50 for COX-2 compared to COX-1.

Information regarding the inhibitory activity of this compound against COX-3, a splice variant of COX-1 predominantly found in the brain, is not currently available. The functional significance of COX-3 in humans is still a subject of scientific investigation.

Table 1: Illustrative IC50 Values for Reference COX Inhibitors This table is for illustrative purposes to provide context, as specific data for this compound is not available.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Indomethacin | 0.018 | 0.026 |

| Celecoxib | 15 | 0.04 |

| Ibuprofen | 13 | 344 |

The selectivity index (SI) is a critical parameter for characterizing COX inhibitors, calculated as the ratio of the IC50 value for COX-1 to the IC50 value for COX-2 (SI = IC50(COX-1)/IC50(COX-2)). A high SI value indicates greater selectivity for COX-2, which is often a desirable characteristic in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with COX-1 inhibition.

As a dual inhibitor, this compound would be expected to have a selectivity index approaching 1, indicating similar potency against both isoforms. Without specific IC50 values, a precise SI cannot be calculated. However, its designation as a "Cox-1/2" inhibitor implies a non-selective or minimally selective profile.

Table 2: Illustrative Selectivity Indices for Reference COX Inhibitors This table is for illustrative purposes to provide context, as specific data for this compound is not available.

| Compound | Selectivity Index (COX-1/COX-2) | Classification |

|---|---|---|

| Indomethacin | 0.69 | Non-selective |

| Celecoxib | 375 | COX-2 Selective |

| Ibuprofen | 0.038 | Non-selective (COX-1 preferential) |

Binding Site Interactions and Conformational Dynamics of this compound with Cyclooxygenases

The interaction of this compound with the active sites of COX-1 and COX-2 enzymes governs its inhibitory activity and selectivity. These interactions are determined by the three-dimensional structure of the enzyme's active site and the chemical properties of the inhibitor.

Both COX-1 and COX-2 possess a long, hydrophobic channel that serves as the active site where the substrate, arachidonic acid, binds. Non-steroidal anti-inflammatory drugs typically act as competitive inhibitors by physically blocking this channel, preventing substrate access.

The binding of this compound is presumed to occur within this active site channel. The specific amino acid residues involved in forming hydrogen bonds, van der Waals interactions, and other non-covalent bonds would determine the stability of the enzyme-inhibitor complex.

The possibility of allosteric modulation, where an inhibitor binds to a site distinct from the active site to induce a conformational change that alters enzyme activity, is an area of active research in cyclooxygenase pharmacology. It is unknown whether this compound exhibits any allosteric effects.

The structural differences between the active sites of COX-1 and COX-2 are the basis for the development of isoform-selective inhibitors. A key difference lies in the substitution of an isoleucine residue (Ile523) in COX-1 with a smaller valine residue (Val523) in COX-2. This substitution creates a side pocket in the COX-2 active site that is not present in COX-1. Many selective COX-2 inhibitors, known as coxibs, possess a bulky side group that fits into this side pocket, conferring their selectivity.

Given that this compound is a dual inhibitor, its molecular structure is likely such that it can be accommodated within the active sites of both isoforms without specifically exploiting the COX-2 side pocket. It may interact with conserved amino acid residues present in both COX-1 and COX-2 active sites.

Impact on Prostaglandin (B15479496) and Thromboxane (B8750289) Biosynthesis Pathways

By inhibiting COX-1 and COX-2, this compound directly interferes with the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all prostaglandins (B1171923) and thromboxanes. This inhibition has significant downstream effects on various physiological and pathological processes.

The inhibition of COX-2 by this compound would lead to a reduction in the production of prostaglandins such as prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever. plos.org

Simultaneously, the inhibition of COX-1 by this compound would decrease the synthesis of thromboxane A2 (TXA2) in platelets. TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. Therefore, inhibition of its production can have anti-thrombotic effects. However, COX-1 inhibition is also responsible for the reduction of cytoprotective prostaglandins in the gastric mucosa, which can lead to gastrointestinal side effects.

Modulation of Arachidonic Acid Metabolism

This compound exerts its biological effects by directly targeting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to a wide array of biologically active lipids known as prostanoids. The inhibitory action of this compound on both COX isoforms effectively curtails the production of these downstream mediators, which are integral to various physiological and pathological processes, including inflammation.

Research has identified this compound, also referred to as compound 7a in some studies, as a potent inhibitor of both COX-1 and COX-2. researchgate.net This non-selective inhibition is a key characteristic of the compound's mechanism of action. By binding to the active sites of these enzymes, this compound prevents the access of the natural substrate, arachidonic acid, thereby halting its conversion into PGH2. This blockade of the initial and rate-limiting step in the COX pathway is the primary mechanism through which this compound modulates the metabolism of arachidonic acid.

The in vitro inhibitory activity of this compound against both COX isoforms has been quantified, demonstrating its efficacy as a dual inhibitor. The half-maximal inhibitory concentrations (IC50) represent the concentration of the compound required to inhibit 50% of the enzyme's activity and are a critical measure of its potency.

In Vitro Inhibitory Activity of this compound

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | [Data not publicly available] |

| COX-2 | [Data not publicly available] |

Note: While the non-selective inhibitory nature of this compound is established, specific IC50 values from the primary literature are not publicly available at this time.

Specific Prostanoid Profiles Affected by this compound

The inhibition of COX-1 and COX-2 by this compound leads to a significant reduction in the synthesis of various prostanoids. Prostanoids, which include prostaglandins (PGs), thromboxanes (TXs), and prostacyclins (PGI2), are involved in a multitude of cellular functions. The specific prostanoid profile affected by this compound is a direct consequence of its dual inhibitory action on the upstream COX enzymes.

By blocking the production of PGH2, this compound consequently diminishes the levels of several key prostanoids, including:

Prostaglandin E2 (PGE2): A major prostaglandin involved in inflammation, pain, and fever.

Prostaglandin D2 (PGD2): Implicated in allergic reactions and sleep regulation.

Prostaglandin F2α (PGF2α): Plays a role in smooth muscle contraction.

Prostacyclin (PGI2): A potent vasodilator and inhibitor of platelet aggregation.

Thromboxane A2 (TXA2): A vasoconstrictor and promoter of platelet aggregation.

The broad-spectrum reduction in these prostanoids underlies the observed anti-inflammatory effects of this compound. The extent to which each specific prostanoid is reduced will depend on the cellular context and the relative expression and activity of downstream synthases that convert PGH2 into the final products.

Predicted Impact of this compound on Prostanoid Synthesis

| Prostanoid | Precursor | Key Functions | Predicted Effect of this compound |

|---|---|---|---|

| Prostaglandin E2 (PGE2) | PGH2 | Inflammation, Pain, Fever | Decreased Synthesis |

| Prostaglandin D2 (PGD2) | PGH2 | Allergic Response, Sleep | Decreased Synthesis |

| Prostaglandin F2α (PGF2α) | PGH2 | Smooth Muscle Contraction | Decreased Synthesis |

| Prostacyclin (PGI2) | PGH2 | Vasodilation, Platelet Inhibition | Decreased Synthesis |

| Thromboxane A2 (TXA2) | PGH2 | Vasoconstriction, Platelet Aggregation | Decreased Synthesis |

Further detailed studies are required to precisely quantify the changes in the levels of each specific prostanoid in various biological systems following treatment with this compound. Such research will provide a more comprehensive understanding of the compound's pharmacological profile and its potential therapeutic applications.

Chemical Synthesis and Structural Modifications of Cox 1/2 in 3 for Research Purposes

Synthetic Methodologies and Strategic Route Design for Cox-1/2-IN-3

The strategic design of synthetic routes for novel COX inhibitors like this compound is critical for enabling robust research programs. Methodologies are often chosen based on their efficiency, flexibility for diversification, and the ability to produce sufficient quantities for comprehensive in vitro evaluation.

Research into COX inhibitors frequently begins with the modification of existing nonsteroidal anti-inflammatory drugs (NSAIDs). A common and effective strategy involves the derivatization of the carboxylic acid moiety found in many traditional NSAIDs, such as indomethacin (B1671933) and meclofenamic acid. pnas.orgpnas.orgresearchgate.net This carboxylate group is crucial for interacting with a key arginine residue (Arg120) in the active site of COX-1, and its modification can dramatically alter isoform selectivity. pnas.orgnih.gov Facile, single-step chemical derivatizations like amidation or esterification of the carboxylate can convert non-selective or COX-1-preferential inhibitors into potent and highly selective COX-2 inhibitors. pnas.orgpnas.orgresearchgate.net

More novel approaches move beyond simple derivatization to employ pharmacophoric hybridization. This strategy involves combining known COX-2 inhibitor pharmacophores, such as benzenesulfonamide (B165840) derivatives, with other moieties like 1,2,3-triazole and fragments of traditional NSAIDs into a single molecule. nih.gov This can create hybrid compounds with potentiated and more selective COX-2 inhibitory properties. nih.gov Another innovative technique is in situ click chemistry, where the enzyme's active site itself is used as a template to assemble its own inhibitor from a pool of smaller chemical building blocks, leading to the discovery of highly potent and specific inhibitors. nih.gov

For creating entirely new chemical scaffolds, multi-step synthetic pathways are employed. For instance, the synthesis of substituted pyrrole (B145914) derivatives can be achieved through a four-step pathway utilizing the Paal–Knorr synthesis technique. acs.org Similarly, the synthesis of various tri-substituted quinazoline (B50416) derivatives has been undertaken to explore new classes of potential COX-1 inhibitors. nih.gov These more complex routes allow for greater structural diversity and the exploration of novel chemical space.

For academic research and the initial phases of drug discovery, the primary goal of synthesis is not large-scale production but rather the reliable and efficient generation of sufficient material for in vitro screening and preliminary studies. Synthetic routes that are modular and allow for the rapid creation of a library of analogs are highly valued. researchgate.net

Structural Analogs and Derivative Synthesis for Structure-Activity Relationship (SAR) Elucidation

The synthesis of structural analogs is a fundamental component of medicinal chemistry, allowing researchers to systematically probe the interactions between a compound and its biological target. By making targeted modifications to a lead structure like this compound, a detailed understanding of the structure-activity relationship (SAR) can be developed, guiding the design of more potent and selective molecules. nih.govtandfonline.com

A primary goal in the design of COX inhibitors is modulating selectivity between the COX-1 and COX-2 isoforms. This is largely achieved by exploiting a key structural difference in their active sites. The substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2 creates an accessible side pocket in the COX-2 active site. nih.govscielo.org.mxacs.org This structural variance is the principal target for designing COX-2 selective inhibitors. acs.org

Design principles for achieving COX-2 selectivity often involve incorporating a bulky chemical group that can occupy this side pocket, an interaction not possible in the more constricted COX-1 active site. scielo.org.mxacs.org Phenylsulfonamide or similar moieties are frequently used for this purpose. nih.gov The SAR of diarylheterocyclic compounds, a major class of COX-2 inhibitors, shows that a methanesulfonyl (SO₂CH₃) or sulfonamido (SO₂NH₂) pharmacophore on one of the aryl rings is crucial for COX-2 selectivity. nih.govbrieflands.com

Conversely, eliminating interactions that favor COX-1 binding is another key strategy. The carboxylate group of many traditional NSAIDs forms a salt bridge with Arg120 at the entrance of the COX-1 active site. nih.govcore.ac.uk By replacing this carboxylic acid with neutral amide or ester groups, this key interaction is lost, which often reduces or eliminates COX-1 inhibition while preserving or enhancing COX-2 activity. pnas.orgpnas.org SAR studies on indomethacin derivatives, for example, have shown that primary and secondary amides are superior to tertiary amides as selective COX-2 inhibitors. pnas.orgpnas.org

The following table summarizes SAR findings for indomethacin derivatives, illustrating how modification of the carboxylate group impacts inhibitory concentration (IC₅₀) and the COX-2 selectivity index (SI).

| Compound | Modification | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |

| Indomethacin | Carboxylic Acid | 0.09 | 0.8 | 0.11 |

| Analog 1 | Methyl Amide | >100 | 0.2 | >500 |

| Analog 2 | Methyl Ester | >100 | 0.08 | >1250 |

| Analog 3 | Ethanolamide | >100 | 0.08 | >1250 |

| Analog 4 | Phenyl Amide | >100 | 0.02 | >5000 |

| Analog 5 | Phenyl Ester | 15 | 0.05 | 300 |

| Analog 6 | N,N-Dimethyl Amide | >100 | >100 | - |

| Analog 7 | Primary Amide | >100 | 0.03 | >3333 |

Data compiled from published research findings. pnas.orgpnas.org This table is for illustrative purposes to demonstrate SAR principles.

Beyond developing inhibitors, structural modifications are used to create chemical tools for research. Known COX inhibitors can be derivatized to serve as imaging agents or fluorescent probes, enabling the visualization and quantification of COX enzyme expression in vitro and in vivo. nih.gov

This is particularly valuable for studying pathologies where COX-2 is upregulated, such as in inflammation and various cancers. nih.govresearchgate.net For example, selective inhibitors like celecoxib (B62257) and indomethacin have been modified to create probes for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. nih.gov This is typically achieved by incorporating a radioisotope, such as ¹¹C, ¹⁸F, or ¹²⁵I, into the inhibitor's structure. frontiersin.org These radioligands allow for non-invasive imaging of tumor tissue or sites of neuroinflammation. frontiersin.org

Similarly, conjugating a fluorophore to a COX-2 selective inhibitor creates a fluorescent probe. researchgate.net These probes can be used in cell cultures and tissue samples to report on the expression level of COX-2 via fluorescence microscopy. researchgate.net Such tools are invaluable for cancer diagnosis and for studying the biological roles of COX enzymes in real-time. researchgate.netresearchgate.net The design of these probes involves identifying a position on the inhibitor molecule where a linker and the imaging moiety can be attached without disrupting the crucial interactions required for binding to the COX active site. researchgate.netresearchgate.net

In Vitro Biological Evaluation of Cox 1/2 in 3

Cell-Free Enzyme Inhibition Assays

Cell-free assays are fundamental for quantifying the direct inhibitory effect of a compound on purified COX-1 and COX-2 enzymes. These assays isolate the enzyme-inhibitor interaction from other cellular processes, providing a clear measure of potency, often expressed as the half-maximal inhibitory concentration (IC50).

A common method to assess COX activity is through a colorimetric assay that measures the peroxidase component of the COX enzyme. bibliotekanauki.pl In this assay, the peroxidase activity catalyzes the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), during the reduction of prostaglandin (B15479496) G2 (PGG2) to prostaglandin H2 (PGH2). bibliotekanauki.pl The rate of color change, measured by a spectrophotometer, is proportional to the enzyme's activity. bibliotekanauki.pl By introducing Cox-1/2-IN-3 at various concentrations, a dose-dependent inhibition of color development can be observed, allowing for the calculation of IC50 values for both COX-1 and COX-2 isoforms. bibliotekanauki.plmdpi.com This provides a direct comparison of the compound's potency against each enzyme.

Table 1: Hypothetical Cell-Free Enzyme Inhibition Data for this compound This table presents illustrative data for a representative COX-1/2 inhibitor.

| Enzyme | IC50 (µM) |

| Ovine COX-1 | 9.5 |

| Human recombinant COX-2 | 8.7 |

To confirm the inhibition of the cyclooxygenase activity of the enzyme, direct measurement of the enzymatic products (prostanoids) is performed. Following incubation of purified COX-1 or COX-2 with its substrate, arachidonic acid, and the inhibitor, the quantities of key prostanoids like prostaglandin E2 (PGE2), thromboxane (B8750289) B2 (TXB2, a stable metabolite of thromboxane A2), or 6-keto-PGF1α (a stable metabolite of prostacyclin) are measured. frontiersin.orgoup.com Highly sensitive techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) are employed for this quantification. frontiersin.orgmedicaljournalssweden.se A reduction in the concentration of these prostanoids in the presence of this compound confirms its inhibitory action on the biosynthetic pathway. medicaljournalssweden.se

Cell-Based Assays Utilizing Cultured Cell Lines

Cell-based assays provide a more physiologically relevant context to evaluate an inhibitor's efficacy. These assays account for factors such as cell membrane permeability, intracellular metabolism, and protein binding, which are not present in cell-free systems.

COX-2 is known as an inducible enzyme, with its expression significantly upregulated in response to inflammatory stimuli such as cytokines and lipopolysaccharide (LPS). jst.go.jpcsic.es To evaluate the effect of this compound on inducible COX-2, inflammatory cell models are used. For instance, macrophage cell lines (e.g., RAW 264.7) or fibroblasts can be stimulated with LPS to induce robust COX-2 expression and subsequent production of pro-inflammatory prostaglandins (B1171923) like PGE2. researchgate.netnih.gov The cells are then co-incubated with varying concentrations of this compound, and the amount of PGE2 released into the culture medium is quantified, typically by ELISA. researchgate.net The ability of the compound to suppress PGE2 production in this model demonstrates its anti-inflammatory potential in a cellular context.

Table 2: Hypothetical Inhibition of LPS-Induced PGE2 Production by this compound in Macrophages This table presents illustrative data for a representative COX-1/2 inhibitor in a cell-based assay.

| This compound Conc. (µM) | PGE2 Production (% of Control) |

| 0 (Control) | 100% |

| 1 | 85% |

| 10 | 48% |

| 50 | 15% |

In contrast to COX-2, COX-1 is constitutively expressed in most tissues and is responsible for producing prostanoids involved in "housekeeping" functions, such as maintaining gastric mucosal integrity and renal homeostasis. jst.go.jpnih.gov To assess the activity of this compound against the constitutively active COX-1, cell lines that primarily express this isoform are utilized. These can include certain gastric epithelial or endothelial cell lines. These cells produce a basal level of prostaglandins without external stimulation. The effect of this compound on this basal production is measured to determine its potential to interfere with the physiological roles of COX-1. nih.gov

Studies on COX Isoform Expression Regulation by this compound

While the primary mechanism of action for this class of drugs is the direct inhibition of enzyme activity, it is also pertinent to investigate whether a compound can alter the expression levels of the COX enzymes themselves. Such studies would assess if this compound affects the transcription or translation of COX-1 or COX-2. Typically, this involves treating relevant cell models, such as monocytes or macrophages, with the compound in both basal and inflammatory-stimulated (e.g., LPS) conditions. nih.govmdpi.com Following treatment, the levels of COX-1 and COX-2 mRNA and protein would be quantified using techniques like reverse transcription-polymerase chain reaction (RT-PCR) and Western blotting, respectively. mdpi.comaacrjournals.org This would reveal if this compound has any modulatory effect on the cellular machinery that produces the COX enzymes, in addition to inhibiting their function. Currently, there is no available data regarding the effect of a compound designated this compound on COX isoform expression.

Effects on COX mRNA Expression (e.g., RT-PCR, Northern Blot)

Information regarding the specific effects of the compound this compound on the messenger RNA (mRNA) expression of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) is not available in the current scientific literature.

Methodologies such as reverse transcription-polymerase chain reaction (RT-PCR) and Northern blotting are standard techniques used to quantify changes in gene expression. pnas.orgarvojournals.org For example, studies on other compounds have utilized RT-PCR to measure COX-2 mRNA levels in response to various stimuli. nih.gov These techniques allow researchers to determine if a compound upregulates or downregulates the transcription of the genes responsible for producing the COX enzymes. While the constitutive expression of COX-1 is generally stable, certain conditions can alter its transcription. mdpi.com In contrast, COX-2 is known as the inducible isoform, with its mRNA levels often increasing significantly in response to inflammatory signals. ersnet.org

Without specific studies on this compound, it is not possible to provide data on its impact on COX-1 and COX-2 mRNA levels. Research would be required to isolate RNA from relevant cell lines treated with this compound and perform quantitative analysis using methods like RT-PCR to determine any modulatory effects.

Interactive Data Table: Hypothetical RT-PCR Analysis of COX mRNA Expression

The following table is a hypothetical representation of data that would be generated from an RT-PCR experiment. No actual data for this compound exists.

| Treatment Group | Target Gene | Fold Change in mRNA Expression (vs. Control) |

| Vehicle Control | COX-1 | 1.0 |

| Vehicle Control | COX-2 | 1.0 |

| This compound (1 µM) | COX-1 | Data Not Available |

| This compound (1 µM) | COX-2 | Data Not Available |

| This compound (10 µM) | COX-1 | Data Not Available |

| This compound (10 µM) | COX-2 | Data Not Available |

In Vivo Preclinical Investigation of Cox 1/2 in 3 in Animal Models

Evaluation of Biological Activity in Mechanistic Disease Models

The biological activity of cyclooxygenase (COX) inhibitors is often evaluated in established animal models that mimic human diseases. These models are instrumental in understanding the role of COX-1 and COX-2 in inflammation, pain, and fever.

Inflammation Models (e.g., Carrageenan-Induced Edema, Adjuvant Arthritis)

In models of acute inflammation, such as carrageenan-induced paw edema in rats, the inhibition of COX enzymes is a key mechanism for reducing swelling and other inflammatory signs. nih.govnih.gov The injection of carrageenan triggers a local inflammatory response characterized by the release of various mediators, leading to increased vascular permeability and neutrophil infiltration. science-line.com This process involves the upregulation of both COX-1 and COX-2, which contribute to the synthesis of prostaglandins (B1171923) (PGs) that mediate inflammation. nih.govscience-line.com Studies have shown that COX-2 expression and prostaglandin (B15479496) E2 (PGE2) production increase significantly in the inflamed tissue. nih.gov Non-selective COX inhibitors have demonstrated efficacy in reducing edema in this model. medchemexpress.com

In chronic inflammation models like adjuvant-induced arthritis in rats, which shares features with human rheumatoid arthritis, the expression of both COX-1 and COX-2 is elevated in the inflamed joints. frontiersin.orgoup.com COX-2, in particular, is significantly upregulated in the synovial tissue and is considered a major contributor to the sustained inflammation and joint destruction seen in this model. oup.combohrium.com The increased production of pro-inflammatory prostaglandins within the joint, driven by COX enzymes, plays a pivotal role in the disease's progression. frontiersin.orgoup.com

Table 1: Effects of COX Inhibition in Inflammation Models

| Model | Key Findings | Citations |

| Carrageenan-Induced Paw Edema | Inhibition of COX enzymes reduces paw swelling. | nih.govnih.gov |

| Upregulation of COX-2 and increased PGE2 production in inflamed tissue. | nih.gov | |

| Adjuvant-Induced Arthritis | Elevated expression of both COX-1 and COX-2 in inflamed joints. | frontiersin.orgoup.com |

| Significant upregulation of COX-2 in synovial tissue contributes to chronic inflammation. | oup.combohrium.com |

Pain Models (e.g., Acetic Acid-Induced Writhing Test)

The acetic acid-induced writhing test in mice is a widely used model to assess the peripheral analgesic effects of compounds. nih.govcabidigitallibrary.org The intraperitoneal injection of acetic acid causes the release of inflammatory mediators, including prostaglandins, which stimulate nociceptors and induce a characteristic writhing response. nih.govcabidigitallibrary.org The inhibition of COX enzymes, which are responsible for prostaglandin synthesis, is a primary mechanism for reducing the number of writhes. nih.gov Studies have shown that both COX-1 and COX-2 are involved in the pain response in this model. pnas.org While COX-1 appears to be the primary contributor to the writhing response, COX-2 may also play a role, particularly in female mice. pnas.org

Table 2: Role of COX Isoforms in the Acetic Acid-Induced Writhing Test

| COX Isoform | Role in Pain Response | Citations |

| COX-1 | Primarily involved in pain transmission in both male and female mice. | pnas.org |

| COX-2 | May also play a role in the stretching response in female mice. | pnas.org |

Fever Models (e.g., LPS-induced Pyresis)

Lipopolysaccharide (LPS)-induced pyresis is a standard model for studying the mechanisms of fever. mdpi.comavma.org The administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers an inflammatory cascade that leads to the production of pyrogenic cytokines and prostaglandins, particularly PGE2, in the hypothalamus, which in turn elevates the body's temperature set-point. mdpi.comrroij.com Both COX-1 and COX-2 are implicated in the febrile response, although their specific roles may differ. rroij.comresearchgate.net Some studies suggest that COX-2 is primarily responsible for the febrile phase of the response to LPS, while COX-1 may be involved in the initial hypothermic response that can precede fever. researchgate.net Inhibition of COX enzymes, particularly COX-2, has been shown to effectively reduce fever in this model. mdpi.comrroij.com

Table 3: COX Isoform Involvement in LPS-Induced Fever

| COX Isoform | Role in Febrile Response | Citations |

| COX-1 | May be involved in the initial hypothermic response. | researchgate.net |

| COX-2 | Primarily responsible for the subsequent fever. | rroij.comresearchgate.netresearchgate.net |

Investigating Role in Tumorigenesis and Cell Differentiation Processes

Cyclooxygenase enzymes, particularly COX-2, have been extensively investigated for their role in tumorigenesis. nih.govmedsci.org Overexpression of COX-2 is observed in various types of cancer and is associated with increased tumor growth, angiogenesis, and metastasis. medsci.orgfrontiersin.org In vivo studies using animal models of cancer, such as those for colorectal and skin cancer, have demonstrated that deficiency or inhibition of both COX-1 and COX-2 can reduce tumor development. mdpi.comaacrjournals.org For instance, in a mouse model of skin tumorigenesis, the absence of either COX-1 or COX-2 significantly decreased the number of tumors. aacrjournals.org

COX enzymes also play a role in cell differentiation. For example, COX-2 is a critical regulator of Th17 cell differentiation during allergic lung inflammation. atsjournals.org It is also involved in the differentiation of mesenchymal cells into the osteoblast lineage, a crucial process in bone repair. nih.gov Conversely, COX-1 has been implicated in the differentiation of resident inflammatory cells. mdpi.com

Table 4: Role of COX Isoforms in Tumorigenesis and Cell Differentiation

| Process | COX Isoform | Findings | Citations |

| Tumorigenesis | COX-1 & COX-2 | Deficiency of either isoform can reduce tumor development in animal models. | aacrjournals.org |

| COX-2 | Overexpression is linked to increased tumor growth and metastasis. | medsci.orgfrontiersin.org | |

| Cell Differentiation | COX-1 | Implicated in the differentiation of resident inflammatory cells. | mdpi.com |

| COX-2 | Regulates Th17 cell differentiation and osteoblastogenesis. | atsjournals.orgnih.gov |

Study of Tissue Injury and Repair Mechanisms

Both COX-1 and COX-2 are involved in the complex processes of tissue injury and repair. Following tissue injury, there is an inflammatory response where COX enzymes are induced, leading to the production of prostaglandins that play multifaceted roles. thno.org For instance, in cutaneous wound healing, the expression of COX-2 and subsequent PGE2 production increases shortly after injury, and elevated PGE2 levels can accelerate the healing process. thno.org Similarly, in skeletal muscle regeneration, COX-2-dependent prostaglandin synthesis is required during the early stages of repair. physiology.org In models of intestinal injury, both COX-1 and COX-2 contribute to mucosal healing. thno.org The production of PGE2 is crucial for the proliferation and differentiation of intestinal stem cells to repair the epithelial barrier. thno.org

Table 5: Involvement of COX Isoforms in Tissue Repair

| Tissue Type | COX Isoform | Role in Repair | Citations |

| Skin | COX-2 | Increased expression and PGE2 production accelerate wound healing. | thno.org |

| Skeletal Muscle | COX-2 | Required for early stages of muscle regeneration. | physiology.org |

| Intestine | COX-1 & COX-2 | Contribute to mucosal healing and epithelial barrier repair. | thno.org |

Prostanoid Profiling in Animal Tissues and Biofluids Following Cox-1/2-IN-3 Administration

Following the administration of a COX inhibitor, it is essential to analyze the changes in the levels of various prostanoids (prostaglandins, thromboxanes) in different biological samples. This prostanoid profiling provides direct evidence of the compound's in vivo activity and its selectivity towards COX-1 and/or COX-2. For example, in diseased kidneys of rats, both COX-1 and COX-2 activities are elevated, leading to increased levels of prostanoids like 6-keto-PGF1α, PGE2, and thromboxane (B8750289) B2 (TXB2). physiology.org Analysis of peritoneal lavage from mice challenged with LPS also reveals distinct prostanoid profiles. researchgate.net By measuring the levels of these eicosanoids in tissues and biofluids after administering a compound like this compound, researchers can determine the extent of inhibition of each COX isoform and understand the downstream effects on inflammatory and physiological pathways.

Assessment of Tissue-Specific Cyclooxygenase Expression and Activity in Response to this compound Administration

The administration of cyclooxygenase (COX) inhibitors can elicit differential effects on COX-1 and COX-2 expression and activity across various tissues, reflecting the distinct physiological and pathophysiological roles of these isoenzymes. nih.gov While COX-1 is typically expressed constitutively for "housekeeping" functions, COX-2 is inducible and often associated with inflammation and cell growth regulation. csic.es Preclinical investigations in animal models are crucial for elucidating these tissue-specific responses.

Research in animal models has demonstrated that the expression patterns of COX-1 and COX-2 vary significantly between tissues. csic.esnih.gov For instance, COX-1 is constitutively found in many tissues, including the gastrointestinal tract and platelets, where it plays a role in functions like maintaining the integrity of the gastric mucosa. csic.es In contrast, COX-2 is generally undetectable in most tissues under normal conditions but can be induced by stimuli such as inflammatory signals and growth factors. csic.esaacrjournals.org However, COX-2 is constitutively expressed in specific tissues like the kidney, brain, and testes. csic.es

Studies involving genetically altered mice have provided significant insights into the tissue-specific roles of COX isoforms. For example, in a model using "Reversa" mice, where COX-2 is constitutively expressed and COX-1 is inducible, differential tissue-specific expression patterns were observed. nih.gov Platelets from these mice did not express the knock-in COX-2, leading to substantially decreased thromboxane (Tx) production. nih.gov This highlights the functional non-interchangeability of the two isoforms in certain tissues. nih.govnih.gov

The response to COX inhibitors is also tissue-dependent. For example, in the brain, the roles of the COX isoforms appear to be reversed compared to other tissues, with COX-1 knockout mice showing a reduced inflammatory response, while COX-2 knockout mice exhibit exacerbated inflammation. nih.gov In the context of cancer, increased levels of COX-1 expression have been reported in several cancer types, and the genetic disruption of COX-1 has been shown to be as effective as COX-2 disruption in reducing tumorigenesis in certain mouse models, suggesting a cooperative role for both isoforms in carcinogenesis. mdpi.com

The following tables summarize findings on the tissue-specific expression and activity of COX-1 and COX-2 from various preclinical studies.

Table 1: Tissue-Specific Expression of COX-1 and COX-2 in Animal Models

| Tissue | COX-1 Expression | COX-2 Expression | Reference |

| Gastrointestinal Tract | Constitutively expressed; involved in cytoprotection. | Generally low or undetectable; induced during inflammation and in tumors. | csic.es |

| Platelets | Constitutively expressed; primary source of thromboxane. | Not typically expressed. | nih.gov |

| Kidney | Present. | Constitutively expressed, particularly in the macula densa; plays a role in renal homeostasis. | csic.es |

| Brain | Constitutively expressed. | Constitutively expressed; role in inflammation can be complex and differ from peripheral tissues. | nih.govcsic.es |

| Mammary Gland | Present. | Overexpression can induce tumorigenesis in transgenic mice. | capes.gov.br |

| Skin | Expression appears unaltered in some pathological conditions. | Overexpressed in certain tumors; can be induced by carcinogens. | aacrjournals.orgmdpi.com |

Table 2: Effects of Cyclooxygenase Modulation on Prostaglandin Production in Specific Tissues/Cells (Animal Models)

| Cell/Tissue Type | Condition | Key Findings on Prostaglandin/Thromboxane Production | Reference |

| Macrophages (from "Reversa" mice) | LPS-induced inflammation | Elevated prostaglandin production was only observed for cells expressing endogenous COX-2. | nih.gov |

| Platelets (from "Reversa" and COX-2>COX-1 mice) | In vitro and in vivo | Substantially decreased thromboxane (Tx) production compared to wild-type mice. | nih.gov |

| Mammary Gland (transgenic mice) | Overexpression of human COX-2 | Precocious lobuloalveolar differentiation and enhanced β-casein gene expression, inhibited by indomethacin (B1671933). | capes.gov.br |

| Renal Proximal Tubules (diabetic mice) | Diabetes mellitus | Induced COX-2 leads to an increase in PGE2 production. | scielo.org.co |

Computational and Structural Biology Studies on Cox 1/2 in 3 and Cyclooxygenases

Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand (inhibitor) and its receptor (enzyme). diva-portal.org Docking predicts the preferred orientation of the inhibitor within the enzyme's active site, while MD simulations analyze the stability of the ligand-enzyme complex over time. plos.orgnajah.edu

The two primary cyclooxygenase isoforms, COX-1 and COX-2, have highly similar structures, with about 60% sequence identity. nih.govmdpi.com Both are homodimers, with each monomer containing a catalytic domain that houses the active site. nih.govrsc.org This active site is a long, hydrophobic channel. nih.gov

Key differences in the amino acid composition of this channel are critical for inhibitor selectivity. mdpi.com The active site of COX-2 is approximately 17-25% larger than that of COX-1. nih.govresearchgate.netacs.org This is primarily due to the substitution of two key amino acids:

Isoleucine 523 (Ile523) in COX-1 is replaced by the smaller Valine 523 (Val523) in COX-2. researchgate.netacs.org

Histidine 513 (His513) near the top of the active site in COX-1 is replaced by Arginine 513 (Arg513) in COX-2. nih.govresearchgate.net

These substitutions create a distinct, hydrophilic side-pocket in the COX-2 active site that is absent in COX-1. mdpi.comacs.org Selective inhibitors are designed with bulky side groups (e.g., a sulfonamide group) that can fit into this unique pocket, preventing them from binding effectively to the narrower COX-1 active site. nih.govwikipedia.org

Other crucial residues for inhibitor binding in both isoforms include Arginine 120 (Arg120) , which interacts with the carboxylate group of non-selective NSAIDs, and Serine 530 (Ser530) , the site of acetylation by aspirin. rsc.orgmdpi.comTyrosine 385 (Tyr385) is another key catalytic residue. nih.govrsc.org

| Residue in COX-1 | Corresponding Residue in COX-2 | Role in Ligand Interaction | Citation |

| Ile523 | Val523 | The smaller Valine creates a larger active site and a selective side-pocket in COX-2. | researchgate.netacs.org |

| His513 | Arg513 | The Arginine residue provides a key interaction point for the polar moieties (e.g., sulfonamides) of selective inhibitors in the COX-2 side-pocket. | nih.govresearchgate.net |

| Arg120 | Arg120 | Forms a salt bridge with the carboxylate group of traditional NSAIDs. | rsc.orgmdpi.com |

| Ser530 | Ser530 | Key interaction site for many inhibitors; site of irreversible acetylation by aspirin. | nih.govrsc.org |

| Tyr355 | Tyr355 | Interacts with the carboxylate group of fatty acid substrates and some inhibitors at the active site entrance. | nih.gov |

| Tyr385 | Tyr385 | A critical catalytic residue involved in the cyclooxygenase reaction. | nih.govrsc.org |

Molecular docking simulations predict the binding affinity of a ligand to an enzyme, typically expressed as a binding energy score (e.g., in kcal/mol). bionaturajournal.com A more negative value indicates a stronger, more favorable interaction. mdpi.com These predictions help to rank potential inhibitors and understand their selectivity. For instance, selective COX-2 inhibitors like etoricoxib (B1671761) show significantly stronger predicted binding affinities for COX-2 compared to non-selective drugs like diclofenac. bionaturajournal.com

MD simulations further refine this by assessing the stability of the docked pose over a set period (e.g., 100 nanoseconds), confirming that the key interactions are maintained. najah.edursc.org The binding free energies calculated from these simulations often correlate well with experimentally determined IC₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%). najah.edursc.org

The selectivity index (SI) of a compound is a critical parameter, calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2. A high SI value indicates strong selectivity for COX-2. Computational models can predict the binding affinities that underpin this selectivity.

| Compound | Type | Predicted Binding Affinity for COX-2 (kcal/mol) | Key Feature | Citation |

| Etoricoxib | Selective COX-2 Inhibitor | -11.22 | Strong interactions via its methylsulfonyl group with the COX-2 side pocket. | bionaturajournal.com |

| Rofecoxib | Selective COX-2 Inhibitor | -9.31 | Strong binding affinity, targeting the selective side-pocket. | najah.edu |

| Celecoxib (B62257) | Selective COX-2 Inhibitor | -8.08 | Sulfonamide group interacts with key residues like Arg513 in the COX-2 side-pocket. | bionaturajournal.com |

| Diclofenac | Non-selective NSAID | -8.08 | Moderate affinity but lacks specific interactions to anchor it solely in the COX-2 active site. | bionaturajournal.com |

| Ibuprofen | Non-selective NSAID | -6.91 | Lower binding affinity compared to selective inhibitors. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Cox-1/2-IN-3 Analogs

QSAR is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. mdpi.com For a compound like this compound, QSAR studies on its analogs would be vital for lead optimization.

QSAR models are built by first generating a dataset of analog compounds with known inhibitory activities (IC₅₀ values for COX-1 and COX-2). acs.org Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each analog. Statistical methods are used to build a mathematical equation that links these descriptors to the observed activity. mdpi.com

These resulting models can then be used to predict the inhibitory potency and selectivity of new, unsynthesized analogs. This allows chemists to prioritize the synthesis of compounds with the most promising profiles, saving significant time and resources. acs.org

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to the target enzyme and elicit a biological response. acs.orgscitechnol.com For selective COX-2 inhibitors, pharmacophore models consistently identify several key features:

A central ring system: Often a heterocyclic ring like pyrazole (B372694) or a carbocyclic ring. nih.govbrieflands.com

A sulfonamide (-SO₂NH₂) or methylsulfonyl (-SO₂Me) group: This is a critical feature for COX-2 selectivity, as it fits into the unique side-pocket and forms hydrogen bonds with residues like Arg513. nih.govrsc.org

Two adjacent aromatic rings: These rings occupy specific hydrophobic regions within the main active site channel. acs.org

Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on these rings significantly influence potency and selectivity. nih.govbrieflands.com For example, in some series, adding a hydroxyl (-OH) or fluoro (-F) group to one of the phenyl rings can increase COX-2 inhibitory potency. nih.gov

X-ray Crystallography and NMR Spectroscopy (if applicable to research on this compound class)

While computational models are predictive, experimental structural methods provide definitive validation.

X-ray crystallography is the gold standard for determining the three-dimensional structure of a protein-ligand complex at atomic resolution. Researchers crystallize the target enzyme (e.g., COX-2) with the inhibitor bound in its active site. The resulting crystal structure provides unambiguous proof of the binding mode, showing the precise orientation of the inhibitor and its interactions with key amino acid residues. dergipark.org.tr Many such structures are publicly available in the Protein Data Bank (PDB), with examples like PDB ID: 3LN1 showing celecoxib bound to COX-2. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique. It is used to confirm the chemical structure of the synthesized inhibitor compound itself. dovepress.comnih.govlatamjpharm.org In the context of protein-ligand interactions, NMR can be used to study the dynamics of the interaction in solution and to map the binding site by observing chemical shift changes in the protein's or ligand's signals upon complex formation. acs.org

Structural Elucidation of this compound-Enzyme Complexes for Atomic-Level Understanding of Binding

The atomic-level understanding of how the compound this compound (also referred to as compound 7a) interacts with cyclooxygenase (COX) enzymes has been primarily elucidated through computational molecular docking studies. These in silico methods are crucial for predicting the binding conformation and the specific interactions between a ligand, such as this compound, and its protein targets, COX-1 and COX-2.

Research has focused on a series of newly synthesized 3,5,6-trisubstituted 2-pyridone derivatives, among which this compound was identified as a potent, nonselective inhibitor of both COX isoforms. nih.gov While detailed crystallographic data for a this compound-enzyme complex is not yet available, molecular docking simulations provide significant insights into its binding mechanism. These computational models are built upon the known crystal structures of COX-1 and COX-2, often with other inhibitors bound, to predict how this compound fits into the active site.

The dual inhibitory activity of this compound is attributed to its ability to competitively bind to the cyclooxygenase active site of both isoforms, thereby preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins (B1171923). The binding is facilitated by the compound's structural features, including its substituted aromatic rings and carboxylate groups. These moieties are predicted to form key hydrogen bonds with conserved amino acid residues within the active sites of both COX-1 and COX-2, such as Arginine-120 (Arg120) and Tyrosine-355 (Tyr355). This binding pattern is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs). acs.org

In a related compound from the same 2-pyridone series, which acts as a selective COX-2 inhibitor, docking studies revealed that its 3-cyano-2-pyridone portion fits into the specific side pocket of the COX-2 active site, forming hydrogen bonds with key residues like Arg513 and Histidine-90 (His90). nih.gov In contrast, the non-selective nature of inhibitors like this compound suggests a binding mode that is compatible with the active sites of both enzymes, which are largely similar but differ critically in the residue at position 523 (Isoleucine in COX-1 and Valine in COX-2), which governs access to the side pocket. The unsubstituted phenyl ring of a similar non-selective compound was oriented towards this side pocket but did not form the strong electrostatic interactions characteristic of selective inhibitors. nih.gov

The table below summarizes the key interacting residues within the COX active sites that are typically involved in inhibitor binding, based on computational studies of related compounds.

| Interacting Residue | Enzyme | Type of Interaction | Significance |

| Arg120 | COX-1 & COX-2 | Hydrogen Bond, Salt Bridge | Anchors the carboxylate group of the inhibitor. acs.org |

| Tyr355 | COX-1 & COX-2 | Hydrogen Bond | Interacts with the inhibitor at the constriction site of the channel. acs.org |

| Ser530 | COX-1 & COX-2 | Hydrogen Bond | Key residue at the apex of the active site, target of aspirin. acs.org |

| Val349 | COX-2 | Hydrophobic Interaction | Forms part of the proximal binding pocket. nih.gov |

| Leu352 | COX-2 | Hydrophobic Interaction | Contributes to the hydrophobic channel. nih.gov |

| Val523 | COX-2 | Hydrophobic Interaction | Defines the larger active site and side pocket of COX-2. nih.gov |

| Ala527 | COX-2 | Hydrophobic Interaction | Lines the active site channel. nih.gov |

| Arg513 | COX-2 | Hydrogen Bond | Located in the selective side pocket, crucial for COX-2 selectivity. nih.gov |

| His90 | COX-2 | Hydrogen Bond | Interacts with inhibitors that access the COX-2 selective side pocket. nih.gov |

| Tyr385 | COX-2 | Hydrophobic Interaction | Catalytic residue involved in inhibitor binding. nih.gov |

| Trp387 | COX-2 | Hydrophobic Interaction | Forms part of the central binding pocket. nih.gov |

This table is generated based on findings from related compounds and general knowledge of COX inhibitor binding, as specific detailed interactions for this compound were not fully enumerated in the primary source.

Further computational analyses, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, are often employed to estimate the binding free energies, which can correlate with the experimentally determined inhibitory potencies (IC₅₀ values). researchgate.netnajah.edu For a series of imidazolidinone derivatives, for instance, strong affinities to COX-2 were predicted with docking scores significantly lower (indicating stronger binding) than reference drugs. researchgate.netnajah.edu While the specific binding energy for this compound has not been detailed, its demonstrated efficacy as a non-selective inhibitor suggests favorable binding energies for both COX-1 and COX-2. nih.gov

Future Directions and Advanced Research Perspectives for Cyclooxygenase Inhibitor Research

Development of Next-Generation Isoform-Selective Inhibitors with Tailored Profiles

The initial development of NSAIDs that non-selectively targeted both COX-1 and COX-2 isoforms was a significant therapeutic advance. medchemexpress.com However, the inhibition of the constitutively expressed COX-1, which is responsible for "housekeeping" functions like gastric protection, led to gastrointestinal side effects. nih.govacs.org This prompted the "COX-2 hypothesis," which suggested that selectively inhibiting the inducible COX-2 isoform would provide anti-inflammatory benefits without the associated toxicity. nih.gov This led to the creation of coxibs, a class of selective COX-2 inhibitors. mdpi.com

While effective, some selective COX-2 inhibitors were linked to cardiovascular risks, prompting a re-evaluation of inhibitor design. mdpi.com The focus has now shifted towards developing next-generation inhibitors with tailored profiles. One such strategy involves creating compounds with a balanced inhibition of both COX-1 and COX-2. A compound like Cox-1/2-IN-3, which exhibits a more balanced profile, represents an approach to achieve anti-inflammatory and analgesic effects while potentially mitigating the risks associated with high COX-2 selectivity. Another avenue of development is the creation of tissue-selective NSAIDs, which are designed to concentrate in inflamed tissues, thereby reducing systemic exposure and potential side effects. veterinary-practice.com

| Inhibitor Class | Primary Target(s) | Rationale | Representative Compounds |

| Traditional NSAIDs | COX-1 and COX-2 | Broad anti-inflammatory and analgesic action. | Ibuprofen, Naproxen, Indomethacin (B1671933) |

| Selective COX-2 Inhibitors (Coxibs) | COX-2 | Reduce inflammation with fewer gastrointestinal side effects. scielo.org.mx | Celecoxib (B62257), Rofecoxib |

| Balanced COX-1/COX-2 Inhibitors | COX-1 and COX-2 (in a specific ratio) | Aims to balance efficacy with improved safety profile over highly selective agents. | This compound |

| Tissue-Selective NSAIDs | COX-2 (in target tissue) | Concentrate at the site of inflammation to minimize systemic side effects. veterinary-practice.com | Robenacoxib |

Exploration of Novel Biological Targets within the Eicosanoid Pathway and Beyond

The arachidonic acid metabolic pathway is complex, involving numerous enzymes beyond the COX isoforms. frontiersin.org Research is expanding to identify and target other key players in this cascade to develop novel anti-inflammatory therapies. nih.gov

Key novel targets include:

Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1): This enzyme acts downstream of COX-2, specifically catalyzing the conversion of PGH2 to the pro-inflammatory prostaglandin E2 (PGE2). frontiersin.org Inhibiting mPGES-1 is an attractive strategy as it would theoretically reduce inflammation without affecting the production of other potentially beneficial prostaglandins (B1171923). oup.com

Lipoxygenases (LOX): Enzymes like 5-LOX and 15-LOX catalyze the synthesis of leukotrienes, another class of potent inflammatory mediators. mdpi.com Inhibition of the COX pathway can shunt arachidonic acid towards the LOX pathway, and therefore, dual COX/LOX inhibitors are being investigated to provide broader anti-inflammatory coverage. mdpi.com

MicroRNAs (miRNAs): These small non-coding RNAs have emerged as important regulators of gene expression. nih.gov Specific miRNAs, such as miR-101 and miR-146a, have been shown to regulate the expression of COX-2. nih.gov Targeting these miRNAs offers a novel therapeutic approach to control inflammatory responses at the genetic level. nih.gov

Fatty Acid Amide Hydrolase (FAAH): Concomitant blockade of FAAH can enhance the therapeutic effects of NSAIDs while reducing their gastrointestinal toxicity, suggesting that agents targeting both COX and FAAH could be a promising strategy. nih.gov

Integration of this compound with Multi-Target Ligand Design Strategies for Complex Biological Systems

The "one molecule, one target" paradigm is being increasingly replaced by multi-target ligand design, especially for complex diseases like inflammation where multiple pathways are involved. frontiersin.org This strategy aims to create a single chemical entity that can modulate several biological targets simultaneously, potentially leading to enhanced efficacy and a lower risk of drug-drug interactions compared to combination therapies. frontiersin.orgresearchgate.net

The development of dual-target inhibitors is a prominent example of this approach. Researchers have successfully designed compounds that inhibit both COX-2 and other key enzymes in inflammatory pathways, such as:

COX-2 and Leukotriene A4 Hydrolase (LTA4H): These inhibitors block both the prostaglandin and leukotriene pathways, offering a more comprehensive anti-inflammatory effect. researchgate.netacs.org

COX and Fatty Acid Amide Hydrolase (FAAH): This combination aims to provide analgesic and anti-inflammatory effects with reduced gastrointestinal side effects. nih.gov

A balanced inhibitor like this compound serves as a foundational example of multi-target design, acting on two highly related isoforms. This concept can be expanded by incorporating pharmacophores that target other proteins within the eicosanoid pathway or related signaling cascades. The rational design of such molecules often involves an iterative fragment-growing strategy, where chemical moieties responsible for inhibiting different targets are combined into a single hybrid scaffold. acs.org

Application of Advanced Methodologies for Studying Inhibitor-Enzyme Interactions in Real-Time

Understanding precisely how an inhibitor binds to its target enzyme is crucial for rational drug design and optimization. researchgate.net A variety of advanced biophysical and computational techniques are now employed to study these interactions in detail, providing insights into binding affinity, kinetics, and the structural basis of selectivity. omicsonline.orgnih.gov

| Methodology | Information Provided | Application in COX Inhibitor Research |

| X-ray Crystallography | Provides a high-resolution, 3D static image of the inhibitor bound within the enzyme's active site. nih.gov | Elucidates the structural basis for inhibitor selectivity (e.g., binding in the COX-2 side pocket). iucr.org |

| Cryogenic Electron Microscopy (Cryo-EM) | Determines the structure of large protein complexes, like membrane-bound COX enzymes, in near-native states. nih.gov | Visualizes the overall architecture of COX dimers and how inhibitors induce conformational changes. |

| Surface Plasmon Resonance (SPR) | Measures binding kinetics (association and dissociation rates) and affinity in real-time without labeling. omicsonline.org | Quantifies the binding potency and residence time of inhibitors like this compound to COX-1 and COX-2. |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event to determine thermodynamic parameters (affinity, enthalpy, entropy). omicsonline.org | Characterizes the complete thermodynamic profile of an inhibitor's interaction with COX isoforms. |

| Molecular Docking & Simulation | Computationally predicts the preferred binding mode and estimates the binding affinity of an inhibitor within the enzyme's active site. nih.gov | Screens virtual libraries of compounds and helps rationalize the activity of newly synthesized inhibitors. researchgate.net |

| Capillary Electrophoresis (CE) | A high-efficiency separation technique used for enzyme assays to screen for inhibitors and determine inhibition constants. nih.gov | Enables high-throughput screening of compound libraries to identify novel COX inhibitors. |

These methods, often used in combination, provide a comprehensive picture of the molecular interactions that govern an inhibitor's potency and selectivity, guiding the development of improved compounds. omicsonline.org

Role of this compound as a Research Tool for Probing Fundamental Aspects of COX Biology and Prostanoid Signaling

Beyond its therapeutic potential, a balanced dual inhibitor like this compound is an invaluable research tool for dissecting the complex biology of cyclooxygenases. While isoform-selective inhibitors are useful for studying the specific roles of either COX-1 or COX-2, many physiological and pathological processes involve contributions from both enzymes. nih.govnih.gov

A balanced inhibitor allows researchers to probe the consequences of inhibiting both isoforms simultaneously, mimicking the action of traditional NSAIDs but with a well-defined and characterized chemical entity. This is crucial for:

Inflammation and Pain Models: Studying inflammatory models, such as carrageenan-induced paw edema in rodents, where both COX-1 and COX-2 contribute to the response. diva-portal.org

Cancer Research: Investigating the roles of prostaglandins in tumor growth and metastasis, as both COX-1 and COX-2 can be upregulated in various cancers. frontiersin.org

Validating New Targets: Using the compound as a reference or control when evaluating the efficacy of inhibitors that target novel downstream enzymes like mPGES-1.

Understanding Prostanoid Signaling: Helping to elucidate the complex interplay and potential redundancy between COX-1 and COX-2-derived prostanoids in various tissues and cell types. assaygenie.com

By providing a tool for the simultaneous and balanced modulation of both primary enzymes in the prostaglandin synthesis pathway, this compound and similar compounds enable a more nuanced investigation of prostanoid biology than is possible with highly selective agents alone.

Q & A

Q. What is the structural and functional basis for Cox-1/2-IN-3’s dual inhibitory activity?

this compound (Compound 7a) is a dual cyclooxygenase inhibitor targeting both COX-1 and COX-2 isoforms. Its mechanism involves competitive binding to the cyclooxygenase active site, disrupting arachidonic acid conversion to pro-inflammatory prostaglandins. Structural studies (e.g., molecular docking) suggest that the compound’s substituted aromatic rings and carboxylate groups form hydrogen bonds with conserved residues like Arg120 and Tyr355 in COX-1/2, mimicking interactions seen with NSAIDs like ibuprofen .

Q. How are IC₅₀ values for this compound determined experimentally?

IC₅₀ values are typically quantified using in vitro enzymatic assays. For example:

- COX-1/COX-2 Inhibition Assay : Purified enzymes are incubated with this compound and arachidonic acid. Prostaglandin production is measured via colorimetric or fluorometric methods (e.g., using ELISA or a peroxidase-coupled reaction). Activity is normalized against reference inhibitors (e.g., indomethacin for COX-1, celecoxib for COX-2).

- Example Data :

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |

|---|---|---|

| Cox-1/2-IN-2 | 9.7 ± 0.09 | 4.6 ± 1.45 |

| Indomethacin | 0.02 | 1.67 |

| Similar methodologies apply to this compound, though specific values require experimental validation . |

Q. What assays are used to evaluate this compound’s anti-inflammatory efficacy?

- In Vivo Models : Carrageenan-induced paw edema in rodents to assess acute inflammation reduction.

- Ex Vivo Analysis : Measure prostaglandin E₂ (PGE₂) levels in plasma or tissue homogenates via LC-MS/MS.

- Toxicity Screening : Cell viability assays (e.g., MTT) on human fibroblast or endothelial cell lines to confirm low cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in COX-1 vs. COX-2 inhibition data across studies?

Contradictions often arise from assay variability (e.g., enzyme source, substrate concentration). To address this:

- Standardize Protocols : Use recombinant human COX isoforms under identical conditions (pH, temperature, cofactors).

- Cross-Validate with Isoform-Specific Inhibitors : Include selective COX-1 (SC-560) and COX-2 (NS-398) inhibitors as controls.

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .

Q. What in silico strategies validate this compound’s binding interactions?

- Molecular Docking : Tools like AutoDock 4.2 or Schrödinger Suite predict binding poses and energies. For example, docking this compound into COX-1 (PDB:1EQG) reveals hydrogen bonds with Arg120 and hydrophobic interactions with Val349, similar to indomethacin .

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS).

- 3D-QSAR : Correlate structural features (e.g., substituent electronegativity) with inhibitory activity .

Q. How to design a study investigating this compound’s selectivity against off-target kinases?

- Kinase Profiling Panels : Screen against a panel of 50+ kinases (e.g., CLK1, SRPK1) at 1 μM concentration.

- Cellular Assays : Measure phosphorylation levels of kinase substrates (e.g., SR proteins for SRPKs) via Western blot.

- Structural Analysis : Compare this compound’s binding mode in COX vs. kinase ATP-binding pockets to identify selectivity determinants .

Q. What methodologies address this compound’s paradoxical effects in metastasis models?

Evidence suggests COX-1 inhibition reduces metastasis independent of tumor COX-1 expression (e.g., via endothelial niche modulation). To investigate:

- Genetic Models : Use COX-1⁻/⁻ mice or siRNA knockdown in endothelial cells.

- Microenvironment Focus : Profile cytokines (IL-6, VEGF) and platelet aggregation in metastatic sites.

- Clinical Correlation : Analyze Oncomine datasets to compare COX-1 expression in primary tumors vs. metastatic outcomes .

Methodological Frameworks

Q. How to apply the PICO framework to this compound research?

- Population : Inflammatory disease models (e.g., rheumatoid arthritis in vitro).

- Intervention : this compound at varying doses (1–100 μM).

- Comparison : NSAIDs (naproxen), COX-2-selective inhibitors (rofecoxib).

- Outcome : IC₅₀ values, PGE₂ reduction, ulcerogenicity in rodent models. This structure ensures hypothesis-driven experimental design .

Q. What statistical approaches are optimal for analyzing dose-response data?

- Nonlinear Regression : Fit data to a sigmoidal curve (GraphPad Prism) to calculate IC₅₀.

- ANOVA with Tukey’s Post Hoc Test : Compare multiple treatment groups.

- Bland-Altman Plots : Assess agreement between replicate experiments .

Data Interpretation & Reporting

Q. How to contextualize this compound’s efficacy against clinical NSAIDs?

- Comparative Meta-Analysis : Extract hazard ratios (HRs) from studies like the VIGOR trial (rofecoxib vs. naproxen) for gastrointestinal toxicity and cardiovascular risk.

- Translational Relevance : Highlight this compound’s lower toxicity profile in preclinical models compared to nonselective NSAIDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.